3-Ethyltoluene is an aromatic hydrocarbon with the chemical formula and a molecular weight of approximately 120.20 g/mol. It is a derivative of toluene, characterized by the presence of an ethyl group at the meta position relative to the methyl group on the benzene ring. This compound appears as a colorless liquid with a distinctive aromatic odor, is less dense than water, and is insoluble in aqueous solutions. Its boiling point is around 329.4°F (165.2°C), and it has a flash point of 105°F (40.6°C), indicating its potential flammability under certain conditions .
3-Ethyltoluene itself does not have a well-defined mechanism of action in scientific research. However, some studies have investigated its role as a precursor for other chemicals with specific biological activities. For instance, 3-ethyltoluene can be biodegraded by certain bacteria like Pseudomonas ovalis to produce 3-ethylsalicylic acid, which might have potential applications [].
3-Ethyltoluene is a flammable liquid with a low flash point. It can irritate the skin, eyes, and respiratory system upon contact or inhalation []. Chronic exposure to high concentrations may be harmful. Here are some safety precautions to consider:
3-Ethyltoluene is a valuable compound in scientific research because it serves as a model alkylbenzene derivative. This means its chemical structure is similar to other, more complex molecules containing a benzene ring (aromatic group) with an attached ethyl group (two carbon chain). Scientists use 3-Ethyltoluene to study fundamental chemical processes due to its well-defined structure and relatively simple reactivity.
The well-defined structure of 3-Ethyltoluene also makes it suitable for studying bond activation processes. Scientists can investigate how different catalysts or reaction conditions can break specific bonds within the molecule.
3-Ethyltoluene can be synthesized through several methods:
These methods allow for the production of 3-ethyltoluene with varying degrees of selectivity and yield.
3-Ethyltoluene is primarily used as an industrial solvent due to its effective solubilizing properties for various organic compounds. It also finds applications in:
3-Ethyltoluene belongs to a family of ethyltoluenes that includes three isomers:
| Compound | Structure | Unique Features |
|---|---|---|
| 1-Ethyltoluene | Ethyl group at position 1 | More reactive towards electrophilic substitution |
| 2-Ethyltoluene | Ethyl group at position 2 | Different reactivity pattern compared to 3-ethyltoluene |
| 3-Ethyltoluene | Ethyl group at position 3 | Less steric hindrance; moderate reactivity |
| 4-Ethyltoluene | Ethyl group at position 4 | Similar properties to meta-isomer but different substitution patterns |
Each isomer exhibits unique physical and chemical properties due to the position of the ethyl group on the benzene ring, affecting their reactivity and applications in various chemical processes.
Flammable;Irritant;Health Hazard;Environmental Hazard